2,3-Diaminofluorobenzene hydrochloride CAS 1414959-15-1 properties
2,3-Diaminofluorobenzene hydrochloride CAS 1414959-15-1 properties
An In-depth Technical Guide to 2,3-Diaminofluorobenzene Hydrochloride (CAS 1414959-15-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,3-Diaminofluorobenzene hydrochloride, a key fluorinated building block. Synthesizing data from established chemical databases and analogous compounds, this document details its physicochemical properties, expected spectral characteristics, core reactivity, and applications, with a focus on its role in modern medicinal chemistry.
Core Chemical Identity and Physicochemical Profile
2,3-Diaminofluorobenzene hydrochloride is the salt form of 3-fluorobenzene-1,2-diamine, enhancing its stability and handling characteristics compared to the free base.[1] The presence of a fluorine atom and two adjacent amine groups on a benzene ring makes it a highly versatile intermediate for the synthesis of complex heterocyclic systems.
Chemical Identifiers
| Property | Value | Source |
| CAS Number | 1414959-15-1 | [1][2] |
| Molecular Formula | C₆H₈ClFN₂ | [1] |
| Molecular Weight | 162.59 g/mol | [1] |
| IUPAC Name | 3-fluorobenzene-1,2-diamine;hydrochloride | [1][2] |
| Parent Compound | 3-Fluorobenzene-1,2-diamine (CAS: 18645-88-0) | [1][3] |
Computed Physicochemical Properties
While extensive experimental data for this specific salt is not publicly available, computational models provide valuable insights into its molecular characteristics.
| Property | Value | Significance in Drug Discovery |
| Hydrogen Bond Donor Count | 3 | Influences interactions with biological targets and solubility. |
| Hydrogen Bond Acceptor Count | 3 | Affects polarity and binding affinity. |
| Topological Polar Surface Area | 52 Ų | A key predictor of membrane permeability and bioavailability. |
| Rotatable Bond Count | 0 | Indicates a rigid structure, which can be advantageous for binding entropy. |
| Complexity | 97.1 | A measure of the intricacy of the molecular structure. |
Data sourced from PubChem CID 102565197.[1]
Solubility and Stability
As a hydrochloride salt, 2,3-Diaminofluorobenzene hydrochloride is expected to have significantly greater solubility in polar solvents, particularly water and alcohols like ethanol, compared to its free base form.[4] This property is advantageous for conducting reactions in aqueous or protic media. The compound should be stored in a cool, dry, and well-ventilated area, often under refrigeration, in a tightly sealed container to prevent degradation from moisture and atmospheric contaminants.[2]
Anticipated Spectroscopic Profile
No specific published spectra for CAS 1414959-15-1 are available. However, based on its structure, the following spectral characteristics can be predicted, which are crucial for reaction monitoring and structural confirmation.
| Technique | Expected Features | Rationale |
| ¹H NMR | • ~6.5-7.5 ppm: Complex multiplets for the 3 aromatic protons. • Broad singlet: Signals for the -NH₂ protons, which would be exchangeable with D₂O. The hydrochloride form may show these as a broader -NH₃⁺ signal. | The fluorine and amine groups induce characteristic shifts and coupling patterns in the aromatic region. Amine protons are acidic and often exhibit broad signals.[5] |
| ¹³C NMR | • ~110-150 ppm: Multiple signals corresponding to the 6 aromatic carbons. The carbon directly bonded to fluorine (C-F) will show a large coupling constant (¹JCF). | The electronegative fluorine and nitrogen atoms significantly influence the chemical shifts of the aromatic carbons.[6] |
| ¹⁹F NMR | • One signal: A singlet or multiplet in the typical range for aryl fluorides. | Provides a clean and sensitive handle for confirming the presence of the fluorine atom. Coupling to adjacent aromatic protons may be observed. |
| IR Spectroscopy | • ~3200-3400 cm⁻¹: N-H stretching bands (may be broadened due to the hydrochloride salt). • ~1600-1650 cm⁻¹: N-H bending vibrations. • ~1200-1300 cm⁻¹: C-F stretching vibration. • ~1450-1600 cm⁻¹: Aromatic C=C stretching bands. | Each functional group possesses characteristic vibrational frequencies that are useful for structural elucidation.[7] |
Core Reactivity and Synthetic Utility
The synthetic value of 2,3-Diaminofluorobenzene hydrochloride stems from the reactivity of its vicinal (adjacent) primary amine groups. This arrangement is ideal for cyclocondensation reactions to form five- or six-membered heterocyclic rings.
Illustrative Protocol: Synthesis of 4-Fluoro-2-phenyl-1H-benzimidazole
This protocol demonstrates a typical application of 2,3-Diaminofluorobenzene hydrochloride in the synthesis of a benzimidazole scaffold, a privileged structure in medicinal chemistry.
Expertise & Causality: The reaction proceeds via a cyclocondensation mechanism. The hydrochloride salt is first neutralized in situ or beforehand to yield the free diamine. The more nucleophilic amine attacks the carbonyl carbon of the aldehyde, which is often activated by an acid catalyst. An intramolecular cyclization follows, and subsequent dehydration (aromatization) yields the stable benzimidazole ring.
Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2,3-Diaminofluorobenzene hydrochloride in ethanol.
-
Neutralization (Optional but Recommended): Add a mild base, such as sodium bicarbonate (1.1 eq.), to neutralize the HCl and liberate the free diamine. Stir for 15 minutes at room temperature.
-
Aldehyde Addition: Add 1.05 equivalents of benzaldehyde to the mixture.
-
Catalysis & Reflux: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) or a few drops of glacial acetic acid. The acid catalyzes both the initial imine formation and the subsequent cyclization. Heat the reaction mixture to reflux (approx. 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed (typically 4-8 hours), cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Purification: Dilute the residue with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-fluoro-2-phenyl-1H-benzimidazole.
-
Validation: Confirm the structure of the product using NMR spectroscopy and Mass Spectrometry, comparing the obtained spectra with expected values.
Applications in Research and Drug Development
The primary application of 2,3-Diaminofluorobenzene hydrochloride is as a precursor for fluorine-containing heterocyclic compounds, which are of high interest in pharmaceutical and agrochemical research.[3]
-
Kinase Inhibitors: The fluorinated benzimidazole core is a fundamental component of numerous potent kinase inhibitors.[3] The fluorine atom can modulate the pKa of the benzimidazole nitrogen, enhance binding affinity through hydrogen bonding or dipolar interactions, and block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[8]
-
Heterocyclic Scaffolds: Beyond benzimidazoles, this diamine is a precursor to other important scaffolds such as phenazines and quinoxalines through oxidative cyclization or reaction with α-dicarbonyl compounds.[9]
-
Materials Science: Diaminobenzene derivatives are used in the synthesis of high-performance polymers and conductive materials, suggesting potential applications for its fluorinated analogue.
Safety, Handling, and Storage
As no specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is available for 2,3-Diaminofluorobenzene hydrochloride, precautions should be based on chemically similar aromatic amines and hydrochloride salts.[10][11] The compound's toxicological properties have not been thoroughly investigated.
| Aspect | Guideline | Rationale |
| Personal Protective Equipment (PPE) | • Safety goggles or face shield.• Chemical-resistant gloves (e.g., nitrile).• Laboratory coat. | To prevent contact with eyes, skin, and clothing. Aromatic amines can be irritants and may be absorbed through the skin.[10][11] |
| Handling | • Use in a well-ventilated area or a chemical fume hood.• Avoid formation of dust and aerosols.• Wash hands thoroughly after handling. | To prevent inhalation of dust, which may cause respiratory tract irritation.[11] |
| First Aid | • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[11]• Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[11]• Inhalation: Move person to fresh air. If not breathing, give artificial respiration.[11]• Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. | Standard first aid procedures for chemical exposure. |
| Storage | • Keep container tightly closed.• Store in a cool, dry, well-ventilated place.• Refrigeration is recommended. | To maintain chemical integrity and prevent absorption of moisture.[2] |
References
-
PubChem. 2,3-Diaminofluorobenzene hydrochloride. National Center for Biotechnology Information. [Link]
-
Sagechem. (2026). Sourcing High-Purity 2,3-Diaminofluorobenzene: A Buyer's Guide. [Link]
-
Acros Organics. MATERIAL SAFETY DATA SHEET. [Link] (Note: Example SDS for a related compound).
-
Fisher Scientific. (2023). SAFETY DATA SHEET - 3,5-Diaminobenzoic acid dihydrochloride. [Link] (Note: Example SDS for a related compound).
-
University of Colorado Boulder. SPECTROSCOPIC TABLES. [Link]
-
Molecules. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. MDPI. [Link]
-
Reich, H. NMR Spectroscopy. University of Wisconsin. [Link]
-
Journal of Medicinal Chemistry. (2018). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. [Link]
-
The Royal Society of Chemistry. (2014). Supplementary Information. [Link]
-
ResearchGate. (2025). Drug Discovery and its Applications. [Link]
-
Defense Technical Information Center. (2016). Physical Property Data Review of Selected Chemical Agents and Related Compounds. [Link]
-
Rose-Hulman Institute of Technology. IR Absorption Bands and NMR. [Link]
-
ResearchGate. (2025). A novel synthesis of 2,3-diaminophenazine. [Link]
-
MDPI. (2025). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. [Link]
-
ARKIVOC. (2004). synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. [Link]
-
Molecules. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. PMC. [Link]
-
ARKIVOC. (2003). Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and 1-chloro-2-nitrobenzenes with 1,3-dithiols. [Link]
Sources
- 1. 2,3-Diaminofluorobenzene hydrochloride | C6H8ClFN2 | CID 102565197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Diaminofluorobenzene hydrochloride | 1414959-15-1 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. rsc.org [rsc.org]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uwaterloo.ca [uwaterloo.ca]
- 11. fishersci.se [fishersci.se]
